Lipophilicity-Driven Permeability Advantage: 4-(2-Oxoazepan-1-yl)benzoic acid vs. Piperidine Analog
The calculated LogP of 4-(2-oxoazepan-1-yl)benzoic acid is 2.29, compared to an estimated LogP of ~1.6 for its six-membered ring analog, 4-(2-oxopiperidin-1-yl)benzoic acid . This ~0.7 Log unit increase predicts enhanced passive membrane permeability and potentially improved oral absorption, making it a preferred choice when designing CNS-penetrant or cell-permeable probes .
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | cLogP = 2.29 |
| Comparator Or Baseline | 4-(2-oxopiperidin-1-yl)benzoic acid: Estimated cLogP ~1.6 (difference of ~0.7 units) |
| Quantified Difference | ΔLogP ≈ +0.7 |
| Conditions | Calculated LogP values from vendor datasheets and structural analogs. |
Why This Matters
The 0.7 log unit increase in lipophilicity directly translates to a roughly 5-fold increase in predicted membrane partitioning, making the azepane compound quantitatively more suitable for programs requiring passive cellular uptake.
